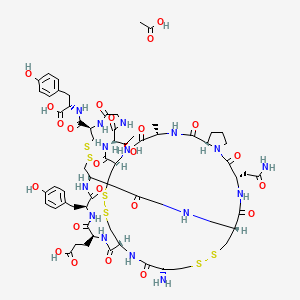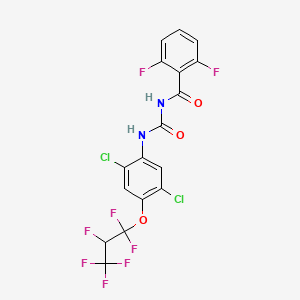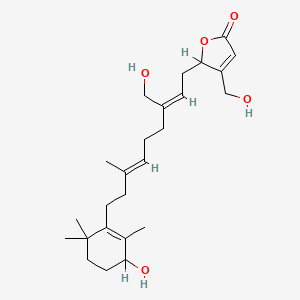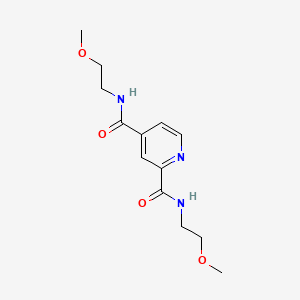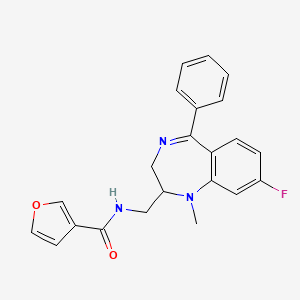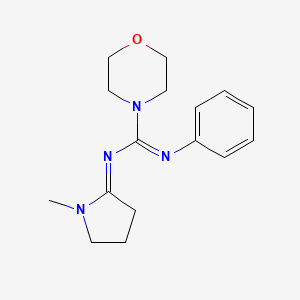
Linogliride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Linogliride can be synthesized through various methods. One common synthetic route involves the reaction of phenyl isothiocyanate with 2-imino-1-methyl pyrrolidine in benzene to form N-(1-methyl-2-pyrrolidinylidene)-N’-phenylthiourea. This intermediate is then treated with iodomethane in refluxing acetone to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Linogliride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include iodomethane for methylation and various solvents like benzene and acetone . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Linogliride has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and reactions.
Biology: It is used to investigate insulin secretion mechanisms in isolated perifused rat islets.
Industry: The compound is explored for its potential in developing new hypoglycemic agents and improving existing treatments.
Mechanism of Action
Linogliride exerts its effects by blocking ATP-sensitive potassium channels in the pancreatic beta cell membrane. This action stimulates insulin secretion and improves glucose tolerance . The molecular targets involved include the ATP-sensitive potassium channels, which play a crucial role in regulating insulin release.
Comparison with Similar Compounds
Linogliride is a guanidine-based inhibitor of insulin secretion and a structural analog of pirogliride . Similar compounds include:
Pirogliride: Another hypoglycemic agent with a similar mechanism of action.
Tolbutamide: A sulfonylurea drug that also stimulates insulin release but through a different chemical structure.
Glipizide: Another sulfonylurea with a similar hypoglycemic effect.
This compound’s uniqueness lies in its non-sulfonylurea structure, which provides an alternative mechanism for stimulating insulin release compared to traditional sulfonylureas .
Properties
CAS No. |
75358-37-1 |
|---|---|
Molecular Formula |
C16H22N4O |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C16H22N4O/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3/b17-16?,18-15+ |
InChI Key |
OPPLDIXFHYTSSR-GLECISQGSA-N |
SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3 |
Isomeric SMILES |
CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3 |
Canonical SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
78782-47-5 (fumarate) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Linogliride; McN 3935; McN-3935; McN3935; Linogliridum; Linoglirida; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


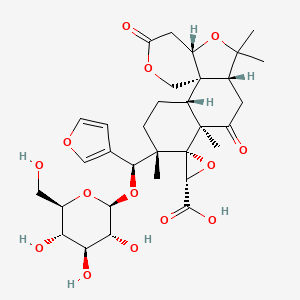
![N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B1675408.png)
